B1578389 DS-3078a

DS-3078a

Cat. No.: B1578389
Attention: For research use only. Not for human or veterinary use.
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Description

DS-3078a is a novel oral dual inhibitor of mTORC1 and mTORC2 (mechanistic target of rapamycin complexes 1 and 2) developed by Daiichi Sankyo. Unlike first-generation mTOR inhibitors, such as rapalogs (e.g., everolimus), which selectively target mTORC1, this compound inhibits both mTORC1 and mTORC2 by binding to the ATP-binding site of the mTOR kinase domain . Preclinical studies demonstrated that this compound exhibits potent inhibitory activity with an IC50 in the low nanomolar range (~1–10 nM) across diverse cancer cell lines, including renal cell carcinoma and endometrial carcinoma models .

In a Phase I clinical trial (NCT01616939), this compound was evaluated in patients with advanced solid tumors or lymphomas. The study aimed to determine the maximum tolerated dose (MTD) and assess pharmacokinetics. Results indicated dose-dependent mTOR pathway inhibition, with manageable adverse events, primarily grade 1–2 fatigue, nausea, and hyperglycemia . Notably, this compound showed prolonged suppression of mTORC1/2 downstream targets (e.g., p-S6K and p-AKT(S473)) for up to 24 hours post-dose in preclinical models, a feature distinguishing it from other mTOR inhibitors .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DS3078a;  DS 3078a;  DS-3078a

Origin of Product

United States

Comparison with Similar Compounds

Pharmacodynamic and Mechanistic Differences

DS-3078a was compared to other mTOR inhibitors, including AZD8055 (AstraZeneca) and OSI-027 (OSI Pharmaceuticals), in preclinical studies. Key findings include:

Parameter This compound AZD8055 OSI-027 Everolimus (Rapalog)
Target mTORC1/2 mTORC1/2 mTORC1/2 mTORC1
IC50 (mTOR) ~1–10 nM ~0.8–2.5 nM ~4–22 nM N/A (allosteric inhibitor)
Caspase Activation Weak (5-fold in 36/230 cell lines) Moderate Moderate Minimal
Phospho-AKT(T308) Feedback No increase in A498 cells Increased Increased Increased (due to mTORC1 inhibition)
Duration of Target Inhibition >24 hours ~18 hours ~18 hours Transient (~6–12 hours)

Key Insights :

  • Cytostatic vs.

Key Insights :

  • Therapeutic Window : this compound’s MTD (40 mg/day) was higher than that of PI3K/mTOR inhibitors, suggesting a broader therapeutic index .
  • Tumor Growth Inhibition: In xenograft models, this compound achieved >50% tumor growth inhibition at half-MTD doses in 9/12 models, outperforming AZD8055 and OSI-027 in durability .

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